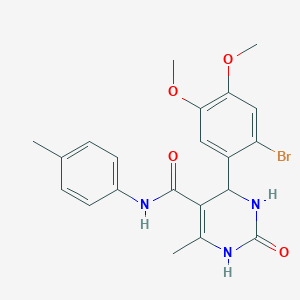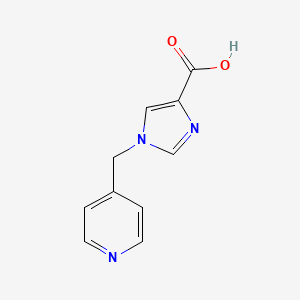
1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles. These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the pyridine ring. The carboxylic acid group could be introduced through various methods, such as oxidation or substitution reactions .Molecular Structure Analysis
The presence of the pyridine and imidazole rings in the molecule suggests that it could participate in various types of chemical reactions, particularly those involving nucleophilic substitution or electrophilic aromatic substitution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing properties of the nitrogen atoms in the pyridine and imidazole rings. The carboxylic acid group could also participate in reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be soluble in polar solvents due to the presence of the polar carboxylic acid group and the nitrogen atoms in the rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Research on imidazole derivatives, such as "1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid," has primarily focused on their synthesis and functionalization for various scientific applications. Studies demonstrate the versatility of these compounds in organic synthesis, highlighting their utility in constructing complex molecular architectures through reactions like functionalization, coupling, and decarboxylation.
- Experimental and Theoretical Studies : The functionalization reactions of related carboxylic acids and their derivatives have been explored, showing the conversion of these compounds into various products through reactions with diamines and other agents, providing a foundation for the synthesis of imidazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).
- Versatile Architectures for N-heterocyclic Carbenes : Imidazo[1,5-a]pyridine derivatives have been identified as versatile platforms for generating stable N-heterocyclic carbenes, illustrating the potential of imidazole derivatives in catalysis and material science (Alcarazo et al., 2005).
Photocatalytic Activities and Sensing
Imidazole derivatives are also noted for their photocatalytic activities and sensing capabilities. These compounds can act as luminescent sensors and photocatalysts, highlighting their importance in environmental applications and material science.
- Luminescent Sensing Material : Certain imidazole-based compounds have been studied for their luminescent properties, indicating their potential as sensors for detecting various cations and organic compounds. These materials exhibit chemical stability and selective luminescent sensing capabilities (Ding et al., 2017).
- Photocatalytic Degradation : Coordination polymers based on imidazole and related compounds have shown outstanding potential in photocatalytic activities, such as the degradation of organic dyes, demonstrating their environmental applications (Xue et al., 2021).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design and synthesis of coordination polymers and MOFs using imidazole derivatives reveal their structural diversity and application potential in gas adsorption, catalysis, and as functional materials.
- Construction of Coordination Polymers : Research has focused on the development of novel coordination polymers and MOFs utilizing imidazole-based ligands. These studies highlight the diverse structural topologies achievable and their implications for gas adsorption and selective sensing (Cai et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXYSVNNJLJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
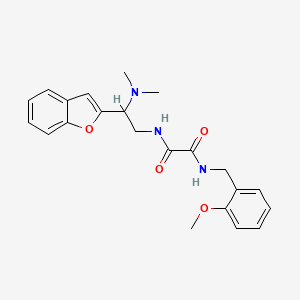
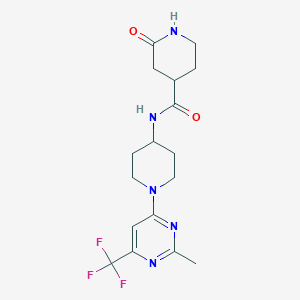

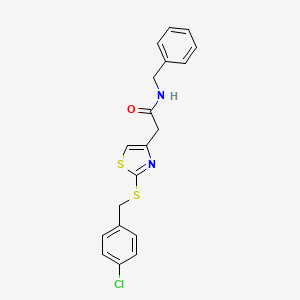
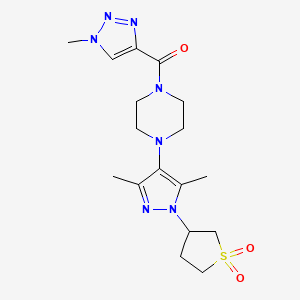

![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)
![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)
